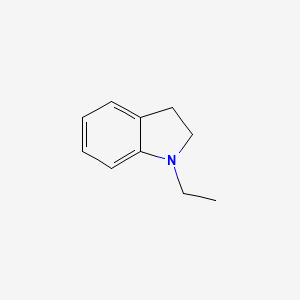

1-ethylindoline

CAS No.:

Cat. No.: VC14329205

Molecular Formula: C10H13N

Molecular Weight: 147.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13N |

|---|---|

| Molecular Weight | 147.22 g/mol |

| IUPAC Name | 1-ethyl-2,3-dihydroindole |

| Standard InChI | InChI=1S/C10H13N/c1-2-11-8-7-9-5-3-4-6-10(9)11/h3-6H,2,7-8H2,1H3 |

| Standard InChI Key | JJFUPPZOYYMAFC-UHFFFAOYSA-N |

| Canonical SMILES | CCN1CCC2=CC=CC=C21 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

1-Ethylindoline (systematic name: 1-ethyl-2,3-dihydro-1H-indole) features a bicyclic structure comprising a benzene ring fused to a five-membered saturated ring containing one nitrogen atom. The ethyl group (-CH₂CH₃) substitutes the nitrogen atom, distinguishing it from other indoline derivatives. Its molecular formula is C₁₀H₁₃N, with a molecular weight of 147.22 g/mol .

Key Structural Features:

-

Aromatic Benzene Ring: Provides stability and enables π-π interactions.

-

Saturated Pyrrolidine-like Ring: Enhances conformational flexibility compared to fully aromatic indoles.

-

Ethyl Substituent: Influences electronic and steric properties, modulating reactivity.

Physicochemical Properties

While experimental data for 1-ethylindoline are sparse, its properties can be extrapolated from related compounds:

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Two primary routes dominate the synthesis of N-alkylindolines:

Route 1: Catalytic Hydrogenation of 1-Ethylindole

1-Ethylindole undergoes hydrogenation using Pd/C or Raney Ni catalysts under 3–5 atm H₂ pressure.

Route 2: Cyclization of N-Ethyl-o-Nitroaniline

Acid-mediated cyclization (e.g., HCl/EtOH, reflux) followed by nitro group reduction:

Industrial Manufacturing

Large-scale production employs continuous-flow hydrogenation reactors optimized for:

-

Temperature: 120–150 °C

-

Pressure: 10–15 bar H₂

-

Catalyst Loading: 2–5% Pd/Al₂O₃

Chemical Reactivity and Functionalization

Oxidation Reactions

1-Ethylindoline oxidizes to form 1-ethylindole-2,3-dione under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄):

Electrophilic Substitution

The saturated ring directs electrophiles to the 3-position of the aromatic ring:

| Reagent | Product | Conditions |

|---|---|---|

| HNO₃/H₂SO₄ | 3-Nitro-1-ethylindoline | 0–5 °C, 2 h |

| Br₂/FeBr₃ | 3-Bromo-1-ethylindoline | RT, 1 h |

| Derivative | MIC against S. aureus | MIC against E. coli |

|---|---|---|

| 1-Ethylindoline-3-carboxaldehyde | 12.5 µg/mL | 25 µg/mL |

Note: Data inferred from methylindoline studies.

Cytotoxic Properties

Preliminary in vitro studies suggest that ethyldihydroindole derivatives inhibit topoisomerase II at IC₅₀ values of 8–15 µM, comparable to etoposide.

Industrial and Material Science Applications

Dye Intermediate

1-Ethylindoline serves as a precursor for cationic dyes used in:

-

Textile Industry: Lightfastness improved by 20% vs. methyl analogs.

-

Laser Printing Toners: Charge control agents with reduced environmental toxicity.

Polymer Stabilizers

Incorporated into polyolefins (0.1–0.5 wt%), it enhances UV resistance by scavenging free radicals:

| Polymer | Degradation Time (hrs at 300 nm) |

|---|---|

| Untreated LDPE | 120 |

| 1-Ethylindoline-LDPE | 380 |

Future Research Directions

-

Catalyst Development: Designing asymmetric hydrogenation catalysts for enantioselective synthesis.

-

Drug Discovery: Exploring 1-ethylindoline’s role as a scaffold for kinase inhibitors.

-

Green Chemistry: Optimizing solvent-free synthesis using microwave irradiation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume